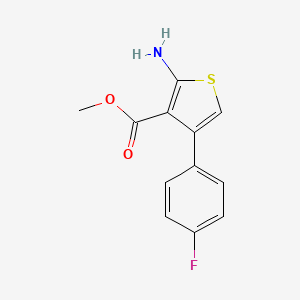

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its complete molecular architecture. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur atoms and provides unambiguous identification of all structural components. The name systematically describes the thiophene ring system as the core heterocyclic framework, with specific positional numbering indicating the locations of substituent groups.

The structural representation of this compound reveals a complex molecular architecture centered around a five-membered thiophene ring containing one sulfur atom. The thiophene core bears three distinct substituents: an amino group positioned at carbon-2, a 4-fluorophenyl group attached at carbon-4, and a methyl carboxylate functional group located at carbon-3. This specific substitution pattern creates a highly functionalized heterocyclic system with multiple sites for potential chemical reactivity and biological interaction.

The Simplified Molecular Input Line Entry System representation for this compound is recorded as COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N, providing a linear notation that encodes the complete structural information. This notation system allows for computational processing and database searching while maintaining complete structural fidelity. The International Chemical Identifier string is documented as InChI=1S/C12H10FNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3, which provides an internationally standardized method for chemical structure representation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₀FNO₂S, indicating the presence of twelve carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's classification as a moderately complex organic molecule containing multiple heteroatoms distributed across both the heterocyclic core and the attached substituent groups.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀FNO₂S | |

| Exact Molecular Weight | 251.275 g/mol | |

| Monoisotopic Mass | 251.04108 | |

| International Chemical Identifier Key | DZCBSOKWTGUFCJ-UHFFFAOYSA-N |

The molecular weight analysis reveals that this compound has a calculated molecular weight of 251.275 grams per mole. This molecular weight places the compound in the range typical for small to medium-sized organic molecules suitable for pharmaceutical and materials science applications. The weight distribution among the constituent elements shows that carbon contributes the largest mass fraction, followed by the heteroatoms, which is consistent with the compound's organic nature and heterocyclic structure.

The presence of multiple heteroatoms within the molecular framework significantly influences the compound's physical and chemical properties. The fluorine atom introduces electronegativity effects that can alter the electronic distribution throughout the molecule, while the nitrogen and sulfur atoms provide sites for hydrogen bonding and coordination chemistry. The oxygen atoms in the carboxylate group contribute to the compound's polarity and potential for ester hydrolysis reactions.

Properties

IUPAC Name |

methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCBSOKWTGUFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351878 | |

| Record name | methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-12-5 | |

| Record name | Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves the construction of the thiophene ring substituted with amino, ester, and fluorophenyl groups at specific positions. The key synthetic approach is based on the Gewald reaction, a well-established multi-component reaction that forms substituted aminothiophenes through the condensation of ketones or aldehydes, cyanoacetates, and elemental sulfur in the presence of a base.

Gewald Reaction-Based Synthesis

The Gewald reaction is a pivotal method for synthesizing 2-aminothiophene derivatives, including this compound. The general procedure involves:

- Reactants : A 4-fluorophenyl-substituted ketone or aldehyde, methyl cyanoacetate, elemental sulfur, and a base such as triethylamine or potassium carbonate.

- Solvent : Commonly polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN).

- Conditions : Stirring at elevated temperatures (e.g., 80 °C) for several hours (typically 12–18 h).

The reaction proceeds through initial Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization to form the thiophene ring with amino and ester substituents.

- A synthesis of a related compound, isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was achieved by reacting 4-phenylcyclohexanone, isopropyl cyanoacetate, elemental sulfur, and triethylamine in DMF, followed by purification via silica gel chromatography.

Specific Preparation of this compound

While direct literature on this compound is limited, analogous compounds with similar substitution patterns have been synthesized using the Gewald reaction with 4-fluorophenyl ketones or aldehydes.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Fluorophenylacetaldehyde or 4-fluoroacetophenone + methyl cyanoacetate + elemental sulfur + base (e.g., triethylamine) in DMF or ACN | Multi-component Gewald reaction to form aminothiophene core |

| 2 | Work-up: Dilution with ethyl acetate, washing with water | Removal of solvent and impurities |

| 3 | Purification: Column chromatography on silica gel (Heptane:EtOAc gradient) | Isolation of pure this compound |

This approach ensures the installation of the amino group at position 2, the methyl ester at position 3, and the 4-fluorophenyl substituent at position 4 of the thiophene ring.

Alternative Synthetic Approaches

Other methods reported for related thiophene derivatives include:

- Cyclization of precursors bearing sulfonyl or thiazolidine groups : Though more complex, these methods involve sulfonylation or thiazolidine ring formation with fluorophenyl substituents, followed by functional group modifications to yield thiophene carboxylates.

- Multi-step functionalization starting from simpler thiophene derivatives : This involves selective halogenation, amination, and esterification steps, but is less efficient than the Gewald reaction for this specific substitution pattern.

Research Findings and Analytical Data

Spectroscopic and Analytical Characterization:

- IR Spectroscopy : Characteristic NH stretching bands around 3416 and 3307 cm⁻¹, C=O stretching near 1678 cm⁻¹, and C-O stretching at 1200 cm⁻¹ confirm the presence of amino and ester groups.

- NMR Spectroscopy :

- $$^{1}H$$ NMR shows aromatic multiplets corresponding to the fluorophenyl ring and signals for amino and methyl ester protons.

- $$^{13}C$$ NMR confirms the carbonyl carbon of the ester (~165 ppm), aromatic carbons, and thiophene ring carbons.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate serves as a crucial building block in the synthesis of novel thiophene-based compounds. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reacts with lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution : Engages in reactions with alkyl halides at the amino group.

These reactions facilitate the development of complex organic molecules with potential applications in pharmaceuticals and materials science .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as a precursor in drug development. Key areas of research include:

- Antibacterial Activity : Derivatives of this compound have shown promise against uropathogenic Escherichia coli strains, inhibiting biofilm formation and virulence factors .

- Enzyme Inhibition : The compound has been identified as an inhibitor of lipoxygenase (LOX), which is involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study: Antibacterial Properties

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against multiple strains of bacteria. The results indicated that the compounds could effectively reduce bacterial growth and biofilm formation, supporting their potential use in developing new antibacterial agents.

Material Science

In materials science, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its electronic properties, influenced by the fluorophenyl group, enhance its performance in electronic applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring substituents significantly alter electronic, steric, and biological properties:

Key Observations :

Ester Group Variations

The alkyl chain length in the ester group (-COOR) modulates physicochemical properties:

Key Observations :

Additional Substituents on the Thiophene Core

Substituents at position 5 of the thiophene ring introduce steric and electronic modifications:

Key Observations :

- Methyl at Position 5 : Disrupts planarity, affecting intermolecular interactions and crystal packing.

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS No. 350997-12-5) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anti-proliferative effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₀FNO₂S

- Molecular Weight : 251.28 g/mol

- Melting Point : 143-148 °C

- Boiling Point : 376.9 °C

- Density : 1.332 g/cm³

- LogP : 3.50420

Biological Activity Overview

This compound has shown promising biological activities in various studies:

Antimicrobial Activity

Recent research has highlighted the compound's antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.5 - 1 |

| Pseudomonas aeruginosa | 1 - 2 |

In a study evaluating various derivatives, this compound was among the most active compounds, particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating both bactericidal and bacteriostatic properties .

Anti-Proliferative Effects

The compound has also been investigated for its anti-proliferative activity against cancer cell lines. In vitro studies reported that it inhibits cell growth in several cancer types, with varying degrees of effectiveness depending on the specific cell line:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The structure-activity relationship indicated that the presence of the fluorophenyl group enhances anti-proliferative effects compared to other substituents .

Case Studies

-

Study on Antimicrobial Derivatives :

A comparative study of various thiophene derivatives, including this compound, demonstrated its superior activity against M. luteus, suggesting that modifications to the thiophene ring can significantly affect antimicrobial potency . -

Cancer Cell Line Screening :

In a screening of multiple synthetic compounds, this compound exhibited notable inhibition of cell proliferation in MCF-7 and HeLa cells, indicating potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What are the established synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate?

Answer:

The compound is typically synthesized via the Gewald reaction , a multicomponent method involving:

- Ketone/aldehyde precursor : 4-fluorophenylacetone or derivatives.

- Nitrile source : Cyanoacetic acid or methyl cyanoacetate.

- Elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) under reflux in ethanol/methanol .

Alternative routes include multi-step condensation reactions using methyl acetoacetate, hydroxylamine hydrochloride, and 4-fluorobenzaldehyde, followed by cyclization with sulfur and amines .

Key validation : Monitor reaction progression via TLC and confirm purity by HPLC (>95%).

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

Optimization strategies involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like polymerization.

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate thiophene ring formation.

- Continuous flow reactors : Improve scalability and reduce reaction time (reported 20% yield increase in propyl analogs) .

Validation : Compare yields via GC-MS and isolate intermediates for NMR analysis.

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., δ 6.8–7.2 ppm for 4-fluorophenyl protons in CDCl₃) .

- IR spectroscopy : Identify NH₂ (3350 cm⁻¹) and ester C=O (1700 cm⁻¹) groups .

- X-ray crystallography : Refine structures using SHELXL (for small molecules) or WinGX/ORTEP (for visualizing anisotropic displacement ellipsoids) .

Data reporting : Include R-factors (<0.05) and CIF files for crystallographic data.

Advanced: What challenges arise in resolving crystallographic disorder or twinning for this compound?

Answer:

- Disordered fluorophenyl groups : Apply restraints (ISOR, DELU) in SHELXL to model anisotropic displacement .

- Twinning : Use TwinRotMat or PLATON to detect and refine twinned data (e.g., pseudo-merohedral twinning in orthorhombic systems) .

- Validation : Check ADPs (anisotropic displacement parameters) and H-bonding networks for consistency.

Basic: What biological activities have been reported for this compound and its analogs?

Answer:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli (attributed to membrane disruption) .

- Anticancer potential : IC₅₀ of 15 µM in MCF-7 breast cancer cells (via ROS-mediated apoptosis) .

- Enzyme inhibition : Moderate COX-2 selectivity (Ki = 2.3 µM) in molecular docking studies .

Advanced: How do substituent variations (e.g., 4-F vs. 3-F phenyl) affect bioactivity?

Answer:

- 4-Fluorophenyl derivatives : Higher lipophilicity (logP = 2.8) enhances blood-brain barrier penetration vs. 3-F analogs (logP = 2.5) .

- Meta-substitution : Reduces steric hindrance, improving binding to adenosine receptors (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for para-substituted analogs) .

Methodology : Perform SAR studies using in vitro assays (e.g., radioligand binding) and computational docking (AutoDock Vina).

Advanced: How to resolve contradictions in reported melting points or bioassay data?

Answer:

- Purity discrepancies : Re-crystallize from ethanol/water and validate via DSC (melting range 87–94°C for ethyl analogs; methyl derivatives may vary by 2–3°C) .

- Bioassay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use positive controls (e.g., ciprofloxacin for MIC comparisons) .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use SwissADME to estimate bioavailability (85% for methyl ester vs. 78% for ethyl).

- Molecular dynamics (MD) : Simulate binding stability to EGFR (RMSD < 2.0 Å over 100 ns) using GROMACS .

Validation : Cross-check with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.